molecular formula C11H20N2O5 B4983251 3-(1-aminopropyl)-2-azepanone oxalate

3-(1-aminopropyl)-2-azepanone oxalate

Cat. No. B4983251
M. Wt: 260.29 g/mol
InChI Key: GDVDTHOYHBEPBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-aminopropyl)-2-azepanone oxalate, also known as SR-9009, is a synthetic compound that has gained a lot of attention in the scientific community due to its potential therapeutic applications. It belongs to the class of Rev-Erb agonists and has been shown to have a significant impact on the circadian rhythm of the body.

Mechanism of Action

3-(1-aminopropyl)-2-azepanone oxalate works by binding to the Rev-Erb protein, which plays a crucial role in regulating the circadian rhythm of the body. By activating the Rev-Erb protein, 3-(1-aminopropyl)-2-azepanone oxalate can help regulate the expression of genes involved in metabolism, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
3-(1-aminopropyl)-2-azepanone oxalate has been shown to have a range of biochemical and physiological effects. It can help improve lipid metabolism, reduce inflammation, and increase energy expenditure. It has also been shown to have a positive impact on muscle function and endurance.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(1-aminopropyl)-2-azepanone oxalate is its potential therapeutic applications. It has been shown to have a significant impact on various diseases, which makes it an attractive target for drug development. However, one of the limitations of 3-(1-aminopropyl)-2-azepanone oxalate is its relatively short half-life, which can make it challenging to administer in clinical settings.

Future Directions

There are several future directions for research on 3-(1-aminopropyl)-2-azepanone oxalate. One area of interest is the potential impact of 3-(1-aminopropyl)-2-azepanone oxalate on cancer. It has been shown to have a significant impact on the circadian rhythm of the body, which can have implications for cancer treatment. Another area of interest is the potential use of 3-(1-aminopropyl)-2-azepanone oxalate in combination with other drugs to enhance their therapeutic effects.
In conclusion, 3-(1-aminopropyl)-2-azepanone oxalate is a synthetic compound that has gained a lot of attention in the scientific community due to its potential therapeutic applications. It has been extensively studied for its impact on the circadian rhythm of the body and has been shown to have a range of biochemical and physiological effects. While it has some limitations, it is an attractive target for drug development, and there are several future directions for research on this compound.

Synthesis Methods

The synthesis of 3-(1-aminopropyl)-2-azepanone oxalate involves the reaction of 4-methylsulfonyl-2-nitrobenzoic acid with 1-aminopropane in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-azepanone to produce 3-(1-aminopropyl)-2-azepanone oxalate.

Scientific Research Applications

3-(1-aminopropyl)-2-azepanone oxalate has been extensively studied for its potential therapeutic applications. It has been shown to have a significant impact on the circadian rhythm of the body, which can have implications for various diseases, including metabolic disorders, cardiovascular diseases, and cancer.

properties

IUPAC Name

3-(1-aminopropyl)azepan-2-one;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.C2H2O4/c1-2-8(10)7-5-3-4-6-11-9(7)12;3-1(4)2(5)6/h7-8H,2-6,10H2,1H3,(H,11,12);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVDTHOYHBEPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CCCCNC1=O)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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